1-(4-Chlorobenzyl)-1H-indole-2,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127077. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

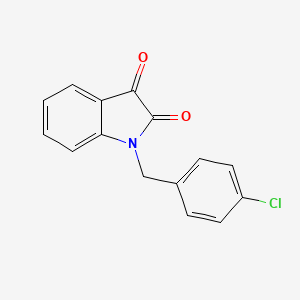

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBLIIOSJXGVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181446 | |

| Record name | 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26960-66-7 | |

| Record name | 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26960-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026960667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26960-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROBENZYL)ISATIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Chlorobenzyl)indoline-2,3-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72RW29KS2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: The Isatin Scaffold and the Significance of N-Substitution

An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione

The indole-2,3-dione, or isatin, core is a privileged scaffold in medicinal chemistry and synthetic organic chemistry. Its unique structural and electronic properties, particularly the reactive C3-keto group, make it an exceptionally versatile building block for the synthesis of a wide array of heterocyclic compounds. The biological profile of the isatin core is broad and potent, with derivatives exhibiting activities ranging from anticancer to antimicrobial.

This guide focuses on a specific, synthetically crucial derivative: This compound . The introduction of the 4-chlorobenzyl group at the N1 position serves a dual purpose. Firstly, it blocks the acidic N-H proton, which modulates the compound's solubility, lipophilicity, and hydrogen bonding capabilities. Secondly, and more critically, it provides a lipophilic anchor that can significantly influence the molecule's interaction with biological targets, often enhancing potency or altering the mechanism of action compared to the parent isatin. Understanding the fundamental chemical properties of this specific molecule is paramount for researchers aiming to leverage it as an intermediate for drug discovery or materials science.

Core Molecular and Physicochemical Profile

This compound is a synthetic organic compound that presents as a solid at room temperature.[1] Its identity and key computed properties are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]indole-2,3-dione | PubChem[1] |

| Synonyms | 1-(4-Chlorobenzyl)isatin, 4-Chlorobenzylisatin | PubChem[1], CymitQuimica[2] |

| CAS Number | 26960-66-7 | PubChem[1] |

| Molecular Formula | C₁₅H₁₀ClNO₂ | PubChem[1] |

| Molecular Weight | 271.70 g/mol | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)Cl | PubChem[1] |

| InChIKey | VEBLIIOSJXGVAW-UHFFFAOYSA-N | PubChem[1] |

XLogP3 is a computed measure of lipophilicity, indicating a moderate degree of lipid solubility which is often favorable for cell membrane permeability.

Synthesis Pathway: N-Alkylation of the Isatin Core

The most direct and widely adopted method for preparing this compound is the N-alkylation of the parent isatin molecule. This reaction proceeds via a classical nucleophilic substitution (Sₙ2) mechanism.

Mechanistic Rationale

The nitrogen atom in the isatin ring possesses an acidic proton (pKa ≈ 10-11). For the nitrogen to act as an effective nucleophile and attack the electrophilic benzylic carbon of 4-chlorobenzyl chloride, it must first be deprotonated. This is achieved using a suitable base. The resulting isatin anion is a significantly stronger nucleophile. The choice of a polar aprotic solvent, such as Dimethylformamide (DMF), is critical as it solvates the cation of the base without forming a strong solvation shell around the nucleophilic anion, thereby accelerating the Sₙ2 reaction rate.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatin (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask until the reactants are fully suspended (approx. 5-10 mL per gram of isatin).

-

Reactant Addition: Add 4-chlorobenzyl chloride (1.1 eq) to the suspension.

-

Reaction: Heat the mixture to 60-80 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting isatin spot is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring. A solid precipitate will form.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Spectroscopic and Structural Characterization

Unambiguous characterization is essential for confirming the structure and purity of the synthesized compound. The following spectroscopic data are characteristic of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include:

-

A singlet around 5.0 ppm corresponding to the two benzylic protons (-CH₂-). This signal is highly characteristic of the N-alkylation.

-

A series of multiplets in the aromatic region, typically between 7.0-7.8 ppm . This region will contain signals for the four protons of the indole ring system and the four protons of the A₂B₂ system of the 4-chlorophenyl ring.

-

-

¹³C NMR: The carbon spectrum is particularly informative for confirming the isatin core.

-

Two distinct carbonyl carbon signals are expected in the downfield region. The ketone carbonyl (C3) typically resonates around 184-186 ppm , while the amide carbonyl (C2) appears further upfield around 158-160 ppm .[3] This difference is due to the electron-donating effect of the adjacent nitrogen atom on the C2 carbonyl.[3]

-

The remaining aromatic and benzylic carbons will appear in the 110-140 ppm and ~45 ppm regions, respectively.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is dominated by the strong absorption bands of the two carbonyl groups. This is a rapid and reliable method for confirming the presence of the α-dicarbonyl system.

-

Ketone (C3=O) stretch: A strong, sharp absorption band is typically observed around 1740 cm⁻¹ .[3]

-

Amide (C2=O) stretch: A second strong absorption band appears at a lower wavenumber, typically around 1620 cm⁻¹ .[3] The lower frequency is a result of resonance with the nitrogen lone pair, which imparts more single-bond character to the C=O bond.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion: In techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be expected at m/z 272.04.[4]

-

Fragmentation: A common fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a prominent fragment ion corresponding to the 4-chlorobenzyl cation (C₇H₆Cl⁺) at m/z 125.

| Spectroscopic Data Summary | |

| ¹H NMR | ~5.0 ppm (s, 2H, -CH₂-); 7.0-7.8 ppm (m, 8H, Ar-H) |

| ¹³C NMR | ~185 ppm (C=O, ketone); ~159 ppm (C=O, amide); ~45 ppm (-CH₂-) |

| FTIR (cm⁻¹) | ~1740 (C=O, ketone); ~1620 (C=O, amide) |

| Mass Spec (m/z) | 272.04 ([M+H]⁺); 125 ([C₇H₆Cl]⁺) |

Chemical Reactivity: The C3-Carbonyl as a Synthetic Hub

The primary site of chemical reactivity on the this compound scaffold is the C3-ketone. This carbonyl group is significantly more electrophilic than the C2-amide carbonyl and readily undergoes condensation reactions with various nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate for generating diverse molecular libraries.

A prime example is the reaction with hydrazides to form N-acylhydrazones (Schiff bases), a class of compounds frequently investigated for biological activity.

Protocol: Synthesis of an Indole-3-Carbohydrazide Derivative

This procedure illustrates the typical conditions for a condensation reaction at the C3-position.[5]

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as absolute ethanol in a round-bottom flask.

-

Nucleophile Addition: Add the desired carbohydrazide (1.0 eq) to the stirred solution.

-

Catalyst: Add a few drops of a weak acid catalyst, such as glacial acetic acid, to protonate the carbonyl oxygen and increase its electrophilicity.

-

Reaction: Reflux the reaction mixture with continuous stirring for 4-6 hours. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, cool the mixture. The product often precipitates from the solution and can be collected by vacuum filtration.

-

Purification: The collected solid can be washed with cold ethanol and recrystallized if necessary to achieve high purity.

Biological Activity and Research Applications

While this compound is primarily a synthetic intermediate, its derivatives have been extensively explored for a range of biological activities. The isatin scaffold is a known inhibitor of various enzymes, including caspases and kinases. The introduction of the 4-chlorobenzyl group and subsequent derivatization at the C3 position have led to the discovery of compounds with significant potential.

-

Antifungal Agents: Derivatives, particularly those incorporating a 1,2,3-triazole moiety synthesized from this core structure, have demonstrated significant antifungal activity against various Candida strains.[6][7]

-

Anticancer Agents: Carbohydrazide derivatives have been synthesized and evaluated as procaspase activators, exhibiting potent cytotoxicity against human colon cancer cell lines.[8] Other derivatives have shown anti-proliferative activity against various human cancer cell lines, including cervical, breast, and liver cancer.[9]

-

Antibacterial Agents: The isatin-indole conjugate framework has been investigated for its antibacterial properties.[5][10]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

GHS Hazard Statements: H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[1]

-

Precautions: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Handling: Should be handled in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves, is required.

Conclusion

This compound is a compound of significant interest due to its well-defined chemical properties and its role as a versatile synthetic platform. Its straightforward synthesis via N-alkylation of isatin makes it readily accessible. The key to its utility lies in the predictable and efficient reactivity of its C3-keto group, which allows for the systematic generation of diverse molecular libraries. Spectroscopic analysis provides clear and unambiguous methods for its characterization. For researchers in drug discovery and medicinal chemistry, this molecule represents a validated starting point for the development of novel therapeutics targeting a wide spectrum of diseases.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid. National Center for Biotechnology Information.

- Global Substance Registration System (GSRS). (n.d.). 1-(4-CHLOROBENZYL)INDOLINE-2,3-DIONE. GSRS.

- ResearchGate. (2019, February 21). Design, Synthesis and Biological Evaluation of Substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1,2,3‐triazol‐4‐yl)methanones as Antifungal Agents. ResearchGate.

- PubChemLite. (n.d.). This compound. PubChemLite.

- National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. PubMed Central.

- ResearchGate. (n.d.). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. ResearchGate.

- ResearchGate. (2025, August 6). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. ResearchGate.

- ResearchGate. (2026, January 3). Design, Synthesis and Biological Evaluation of Substituted (1-(4-chlorobenzyl)-1H-indol-3-yl) 1H-(1,2,3-triazol-4-yl) methanones as Antifungal Agents. ResearchGate.

- Dove Medical Press. (2020, February 3). New Isatin–Indole Conjugates: Synthesis, Characterization, and a. DDDT.

Sources

- 1. This compound | C15H10ClNO2 | CID 277990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Buy 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | 303998-01-8 [smolecule.com]

- 4. PubChemLite - this compound (C15H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

1-(4-Chlorobenzyl)-1H-indole-2,3-dione molecular structure

An In-Depth Technical Guide to the Molecular Structure and Properties of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione

This guide provides a comprehensive technical overview of this compound, a member of the isatin family of heterocyclic compounds. Isatins are recognized for their versatile synthetic utility and diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and potential biological significance of this molecule.

Introduction to this compound

This compound, also known as 1-(4-chlorobenzyl)isatin, belongs to the N-substituted isatin class of compounds. The isatin core is an endogenous molecule found in various organisms and serves as a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1] The introduction of a 4-chlorobenzyl group at the N-1 position of the indole-2,3-dione core can significantly influence its physicochemical properties and biological activity. This modification enhances lipophilicity, which may affect cell membrane permeability and interaction with biological targets.

Molecular Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀ClNO₂ | [2][3] |

| Molecular Weight | 271.70 g/mol | [2] |

| CAS Number | 26960-66-7 | [2] |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]indole-2,3-dione | [2] |

| Synonyms | 1-(4-Chlorobenzyl)isatin, N-(4-Chlorobenzyl)isatin | [2] |

| Appearance | Predicted to be a solid | N/A |

| XLogP3 | 2.7 | [2] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; C7 [label="C"]; C8 [label="C"]; O1 [label="O"]; O2 [label="O"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; Cl1 [label="Cl"];

// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; N1 [pos="2.6,0!"]; C7 [pos="3.9,0.75!"]; C8 [pos="3.9,-0.75!"]; O1 [pos="5.2,0.75!"]; O2 [pos="5.2,-0.75!"]; C9 [pos="-2.6,0!"]; C10 [pos="-3.9,0.75!"]; C11 [pos="-5.2,0!"]; C12 [pos="-3.9,-0.75!"]; C13 [pos="-6.5,0.75!"]; C14 [pos="-7.8,0!"]; C15 [pos="-6.5,-0.75!"]; Cl1 [pos="-9.1,0!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- N1; N1 -- C7; N1 -- C8; C7 -- O1 [style=double]; C8 -- O2 [style=double]; C2 -- C9; C9 -- C10; C10 -- C11; C11 -- C13; C13 -- C14; C14 -- C15; C15 -- C12; C12 -- C9; C14 -- Cl1; }

Figure 1: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-alkylation of isatin with 4-chlorobenzyl chloride. This reaction is generally carried out in the presence of a base to deprotonate the acidic N-H of the isatin, facilitating nucleophilic attack on the electrophilic benzyl halide.

Figure 2: General workflow for the synthesis of the title compound.

Experimental Protocol: N-Alkylation of Isatin

This protocol is adapted from established methods for the N-alkylation of isatin.[4]

-

Preparation: To a solution of isatin (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Reaction: Stir the mixture at room temperature for 30 minutes. To this suspension, add 4-chlorobenzyl chloride (1.1 eq) dropwise.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash with water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Molecular Characterization

The structural elucidation of this compound is accomplished using a combination of spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and chlorobenzyl moieties, as well as a singlet for the benzylic methylene protons. Based on analogous compounds, the aromatic protons of the indole ring are predicted to appear in the range of δ 7.0-8.0 ppm, while the protons of the 4-chlorobenzyl group will likely resonate between δ 7.2-7.5 ppm.[5] The benzylic CH₂ protons are anticipated to be a singlet around δ 5.0 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons of the isatin core, typically in the range of δ 158-184 ppm. The remaining aromatic and aliphatic carbons will appear at their characteristic chemical shifts.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

C=O stretching: Two strong absorption bands are anticipated for the dicarbonyl system of the isatin core, likely in the region of 1730-1760 cm⁻¹ and 1610-1620 cm⁻¹.[5]

-

C-N stretching: A band corresponding to the C-N bond of the indole ring.

-

C-Cl stretching: A characteristic absorption for the chlorobenzyl group.

-

Aromatic C-H stretching: Signals in the region of 3000-3100 cm⁻¹.

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 271.70 g/mol .

Biological Activity and Therapeutic Potential

While specific biological studies on this compound are limited, the broader class of N-substituted isatins and compounds containing the 1-(4-chlorobenzyl)-1H-indole scaffold have demonstrated significant pharmacological potential.

4.1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of isatin derivatives. The 1-(4-chlorobenzyl)-1H-indole core has been incorporated into various molecules that exhibit potent cytotoxicity against several human cancer cell lines, including colon, prostate, and lung cancer.[7][8] The proposed mechanisms of action for related compounds often involve the induction of apoptosis through caspase activation.[8]

4.2. Antimicrobial Activity

-

Antibacterial: Derivatives of 1-(4-chlorobenzyl)indoline-2,3-dione have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, (E)-1-(4-chlorobenzyl)-5-styrylindoline-2,3-dione demonstrated good antibacterial activity against Escherichia coli and moderate activity against Staphylococcus aureus.[2]

-

Antifungal: The 1-(4-chlorobenzyl)-1H-indole moiety is also a key feature in compounds with significant antifungal properties. Studies on related triazole derivatives have shown potent activity against various fungal strains.[9]

Figure 3: Potential biological activities of the title compound based on related structures.

Conclusion

This compound is a synthetically accessible molecule with a chemical scaffold that is strongly associated with a range of promising biological activities. The presence of the isatin core, combined with the 4-chlorobenzyl substituent, makes it a compound of significant interest for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on the direct evaluation of its cytotoxic and antimicrobial properties to fully elucidate its therapeutic potential.

References

- This compound - PubChem.

- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC.

- SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I).

- 4-chloro-1-(3-chlorobenzyl)-7-methyl-1H-indole-2,3-dione - Optional[1H NMR] - Spectrum - SpectraBase.

- Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids - Semantic Scholar.

- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed.

- Design, Synthesis and Biological Evaluation of Substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1,2,3‐triazol‐4‐yl)methanones as Antifungal Agents - ResearchGate.

- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC - PubMed Central.

- 4 - Supporting Information.

- Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals.

- 1-(4-CHLOROBENZYL)INDOLINE-2,3-DIONE - gsrs.

- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - ResearchGate.

- A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - MDPI.

- Synthesis and Antimicrobial Activity of Some New Isatin Derivatives - Brieflands.

- (1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-indol-3-yl)(phenyl)methanone - Optional[13C NMR] - Chemical Shifts - SpectraBase.

- New Isatin–Indole Conjugates: Synthesis, Characterization, and a | DDDT. (2020, February 3).

- Design, Synthesis and Biological Evaluation of Substituted (1-(4-chlorobenzyl)-1H-indol-3-yl) 1H-(1,2,3-triazol-4-yl) methanones as Antifungal Agents - ResearchGate.

- Evaluation of the Antibacterial Activity of Isatin against Campylobacter jejuni and Campylobacter coli Strains - MDPI. (2024, March 8).

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Publishing. (2025, September 8).

- The Antibacterial Activity of Isatin Hybrids - ResearchGate.

- SYNTHESIS, CHARACTERIZATION, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF ISATIN DERIVATIVES - International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives - Impactfactor. (2022, October 25).

- This compound - PubChemLite.

- Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. (2025, April 23).

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry.

- 1H and 13C NMR data (CDCl3) and 1H/13C correlations of compounds 4 and... | Download Table - ResearchGate.

- Benzoyl chloride, 4-chloro- - the NIST WebBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H10ClNO2 | CID 277990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Buy 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | 303998-01-8 [smolecule.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on 1-(4-Chlorobenzyl)-1H-indole-2,3-dione (CAS: 26960-66-7)

To the attention of: Researchers, scientists, and drug development professionals.

From the desk of the Senior Application Scientist.

This document serves as a comprehensive technical guide on the synthetic heterocyclic compound, 1-(4-Chlorobenzyl)-1H-indole-2,3-dione. The isatin scaffold, the core of this molecule, is a privileged structure in medicinal chemistry, known for its wide array of biological activities.[1][2] The introduction of a 4-chlorobenzyl group at the N-1 position significantly influences its physicochemical properties and is predicted to modulate its pharmacological profile. This guide will delve into the synthesis, known properties, and potential applications of this compound, providing a foundation for its further investigation in drug discovery and development.

Core Molecular Characteristics

This compound, also known as 1-(p-chlorobenzyl)isatin, belongs to the N-substituted isatin class of compounds.[3] The indole-2,3-dione structure is the key pharmacophore, while the 4-chlorobenzyl substituent enhances lipophilicity, a critical factor for cell membrane permeability and interaction with hydrophobic binding pockets of biological targets.[4]

| Property | Value | Source |

| CAS Number | 26960-66-7 | [5] |

| Molecular Formula | C₁₅H₁₀ClNO₂ | [6][7] |

| Molecular Weight | 271.70 g/mol | [6][7] |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]indole-2,3-dione | [6] |

| Synonyms | 1-(4-Chlorobenzyl)isatin, 1-(p-Chlorobenzyl)indole-2,3-dione | [3] |

| Melting Point | 167-169 °C | [5] |

| Calculated logP | 2.7 | [6] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the N-alkylation of isatin. This reaction involves the deprotonation of the weakly acidic N-H of the isatin ring, followed by nucleophilic substitution with 4-chlorobenzyl chloride.

Causality of Experimental Choices:

-

Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPA), is employed to deprotonate the isatin nitrogen.[8][9] The choice of base is critical; stronger bases like sodium hydride can also be used but may require more stringent anhydrous conditions.[8] The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction in a biphasic system, enhancing the reaction rate.[8]

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal for this reaction as it can dissolve the isatin anion and the alkylating agent, promoting the Sₙ2 reaction mechanism.[9][10]

-

Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate, although room temperature can also be effective with longer reaction times.[8][9]

Experimental Protocol: N-Alkylation of Isatin

This is a generalized protocol based on known methods for N-alkylation of isatins. Optimization may be required.

-

Preparation: To a solution of isatin (1.0 eq) in anhydrous DMF, add potassium carbonate (1.2 eq).

-

Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.

-

Addition of Alkylating Agent: Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Purification: Filter the solid precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the isatin and the 4-chlorobenzyl groups, as well as a characteristic singlet for the benzylic methylene (-CH₂-) protons. The protons on the isatin core will exhibit a complex splitting pattern in the aromatic region.

-

¹³C NMR: The spectrum will display characteristic peaks for the two carbonyl carbons (C2 and C3) of the isatin ring at the downfield region.[12] Aromatic carbons and the benzylic carbon will also be present.

-

FT-IR: The infrared spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality, typically in the range of 1700-1750 cm⁻¹.[11] Aromatic C-H and C=C stretching bands will also be observed.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (271.70 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom.

Potential Biological Activities and Applications in Drug Discovery

The isatin scaffold is a well-established pharmacophore with a broad range of biological activities.[1] The introduction of the 4-chlorobenzyl group is anticipated to modulate these activities, making this compound a promising candidate for further investigation in several therapeutic areas.

Anticancer Potential

Numerous isatin derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and caspases, and the disruption of microtubule dynamics.[13][14][15][16] The 1-(4-chlorobenzyl) substituent is present in other heterocyclic compounds with reported antineoplastic activity.[17] It is hypothesized that this compound could exhibit cytotoxicity against various cancer cell lines, warranting screening in anticancer assays.

Antimicrobial and Antifungal Activity

N-substituted isatins have been explored for their antimicrobial properties.[18][19] The increased lipophilicity imparted by the chlorobenzyl group may enhance the compound's ability to penetrate microbial cell walls. Studies on related structures, such as 1-(4-chlorobenzyl)indole-3-yl derivatives, have shown significant antifungal activity, particularly against Candida species.[18] This suggests that this compound should be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.

Enzyme Inhibition

Isatin and its derivatives are known to be inhibitors of various enzymes, including caspases, which are key mediators of apoptosis, and carboxylesterases.[20] The inhibitory potency of isatins is often correlated with their hydrophobicity.[4] Given the lipophilic nature of the 4-chlorobenzyl group, it is plausible that this compound could be a potent inhibitor of specific enzymes, making it a valuable tool for chemical biology and a potential starting point for the development of novel therapeutics.

Future Directions and Conclusion

This compound is a synthetically accessible compound with significant potential for drug discovery. While this guide provides a foundational understanding of its synthesis and predicted properties, further experimental work is crucial. The immediate next steps should involve the definitive synthesis and purification of the compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a systematic evaluation of its biological activities, including in vitro anticancer and antimicrobial screening, as well as enzyme inhibition assays, is highly recommended. The insights gained from these studies will be invaluable for elucidating the structure-activity relationships of N-substituted isatins and could pave the way for the development of novel therapeutic agents.

References

- Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - NIH. (n.d.).

- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC. (n.d.).

- Design, Synthesis and Biological Evaluation of Substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1,2,3‐triazol‐4‐yl)methanones as Antifungal Agents - ResearchGate. (2019, February 21).

- Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases | ACS Omega. (n.d.).

- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed. (n.d.).

- 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. (n.d.).

- 4-chloro-1-(3-chlorobenzyl)-7-methyl-1H-indole-2,3-dione - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents - PubMed. (n.d.).

- Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (n.d.).

- Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives - Impactfactor. (2022, October 25).

- Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - NIH. (n.d.).

- Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide | Request PDF - ResearchGate. (2025, August 6).

- This compound - PubChem. (n.d.).

- This compound - CAS Common Chemistry. (n.d.).

- 1-(4-CHLOROBENZYL)INDOLINE-2,3-DIONE - gsrs. (n.d.).

- Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier - MDPI. (2022, January 21).

- Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives - Systematic Reviews in Pharmacy. (n.d.).

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed - NIH. (2007, April 19).

- (PDF) Synthesis, structure and spectral characterization of Friedal craft n-benzylation of isatin and their novel schiff's base. - ResearchGate. (2015, March 19).

- Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed. (n.d.).

- Synthesis, characterization and antimicrobial evaluation of some new N-(2,4-dichlorobenzyl)-indolylchalcones - JOCPR. (n.d.).

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - MDPI. (n.d.).

- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - ResearchGate. (2025, September 4).

- Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds - DergiPark. (2021, July 4).

- Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed. (n.d.).

- A survey of isatin hybrids and their biological properties - PMC - PubMed Central. (n.d.).

- FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... - ResearchGate. (n.d.).

Sources

- 1. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)- [webbook.nist.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. jocpr.com [jocpr.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | C15H10ClNO2 | CID 277990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-[(4-chlorophenyl)methyl]-1H-indole-3-carboxylic acid | C16H12ClNO2 | CID 3744270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. Buy 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | 303998-01-8 [smolecule.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-[(4-chlorophenyl)methyl]indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[(4-chlorophenyl)methyl]indole-2,3-dione, a prominent member of the N-substituted isatin class of heterocyclic compounds. Isatins are recognized for their versatile biological activities, and this particular derivative, featuring a 4-chlorobenzyl moiety, has garnered interest for its potential therapeutic applications. This document delves into the chemical identity, synthesis, spectroscopic characterization, and prospective mechanisms of action of this compound. Furthermore, it outlines detailed experimental protocols for its synthesis and biological evaluation, aiming to equip researchers in medicinal chemistry and drug development with the foundational knowledge and practical methodologies required for its investigation.

Introduction: The Isatin Scaffold in Drug Discovery

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has been a focal point of medicinal chemistry research for decades. Its unique structural features, including a fused aromatic ring, a reactive C3-ketone, and an N-H group that can be readily substituted, make it a versatile building block for the synthesis of a diverse array of bioactive molecules. Isatin and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.

The N-substitution of the isatin core is a common strategy to modulate its physicochemical properties and biological activity. The introduction of a benzyl group, particularly one bearing a halogen substituent like chlorine, can significantly influence the compound's lipophilicity and its interaction with biological targets. 1-[(4-chlorophenyl)methyl]indole-2,3-dione is a prime example of such a modification, and this guide will explore its scientific landscape.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of a compound is critical for its application in research and development.

| Property | Value | Source |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]indole-2,3-dione | [1] |

| Synonyms | 1-(4-Chlorobenzyl)-1H-indole-2,3-dione, 1-(4-chlorobenzyl)isatin | [1] |

| CAS Number | 26960-66-7 | [1] |

| Molecular Formula | C₁₅H₁₀ClNO₂ | [1] |

| Molecular Weight | 271.70 g/mol | [1] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | General knowledge |

Synthesis of 1-[(4-chlorophenyl)methyl]indole-2,3-dione

The most common and efficient method for the synthesis of N-substituted isatins is the N-alkylation of the isatin core. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic substitution with an appropriate alkyl or benzyl halide.

Reaction Scheme

Caption: N-alkylation of isatin.

Detailed Experimental Protocol

This protocol is adapted from established methods for the N-alkylation of isatins.

Materials:

-

Isatin

-

4-Chlorobenzyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetone

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isatin (1.0 equivalent) in anhydrous DMF.

-

Deprotonation: To the stirred solution, add a base (1.1 to 1.5 equivalents). If using K₂CO₃, it can be added directly. If using NaH, it should be added portion-wise at 0 °C, and the mixture should be stirred for 30-60 minutes to allow for complete deprotonation, as evidenced by the cessation of hydrogen gas evolution.

-

Alkylation: To the resulting solution of the isatin anion, add 4-chlorobenzyl chloride (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is then typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting isatin spot is no longer visible.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. This will precipitate the crude product.

-

Extraction: The aqueous mixture is then extracted with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer). The combined organic layers are washed with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1-[(4-chlorophenyl)methyl]indole-2,3-dione.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the indole and the chlorobenzyl rings, as well as a singlet for the benzylic methylene (-CH₂-) protons. The aromatic region will display complex splitting patterns due to the different electronic environments of the protons.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to all 15 carbon atoms in the molecule. The two carbonyl carbons of the isatin core are expected to resonate at the downfield region of the spectrum (typically >160 ppm). The benzylic carbon will appear in the aliphatic region, while the remaining carbons will be in the aromatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

C=O stretching: Two distinct strong absorption bands in the region of 1700-1750 cm⁻¹ corresponding to the C2 and C3 carbonyl groups of the isatin moiety.

-

C-N stretching: A band in the region of 1300-1400 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

-

C-Cl stretching: A band typically observed in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1-[(4-chlorophenyl)methyl]indole-2,3-dione, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (271.04 for the most abundant isotopes). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Potential Biological Activities and Mechanisms of Action

The isatin scaffold is a well-established pharmacophore with a wide range of biological activities. The introduction of the 4-chlorobenzyl group is anticipated to modulate these activities.

Anticancer Activity

N-substituted isatin derivatives are known to exhibit potent anticancer activity through various mechanisms.

-

Kinase Inhibition: Many isatin derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The 4-chlorobenzyl group may enhance the binding of the molecule to the ATP-binding pocket of certain kinases.

-

Induction of Apoptosis: Isatins can trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. Studies on related compounds suggest that 1-[(4-chlorophenyl)methyl]indole-2,3-dione may also induce apoptosis by activating initiator and effector caspases.

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Isatin derivatives have been shown to cause cell cycle arrest at different phases (e.g., G2/M), thereby preventing cancer cell proliferation.

Caption: Plausible anticancer mechanisms of action.

Antifungal Activity

Derivatives of 1-(4-chlorobenzyl)-1H-indole have shown promising antifungal activity against various fungal strains, including Candida species. The mechanism of antifungal action for many azole and related heterocyclic compounds involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. It is plausible that 1-[(4-chlorophenyl)methyl]indole-2,3-dione could exert its antifungal effects through a similar mechanism.

Protocols for Biological Evaluation

To assess the therapeutic potential of 1-[(4-chlorophenyl)methyl]indole-2,3-dione, a series of in vitro assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 1-[(4-chlorophenyl)methyl]indole-2,3-dione (typically from a high concentration down to the nanomolar range) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Kinase Inhibition Assay

Several commercially available kits can be used to screen for the inhibitory activity of the compound against a panel of protein kinases.

Principle: These assays typically measure the amount of ATP consumed or the amount of phosphorylated substrate produced during the kinase reaction. A decrease in kinase activity in the presence of the compound indicates inhibition.

General Protocol:

-

Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the kinase, its specific substrate, and ATP.

-

Compound Addition: Add varying concentrations of 1-[(4-chlorophenyl)methyl]indole-2,3-dione to the wells.

-

Incubation: Incubate the plate at the optimal temperature for the kinase reaction.

-

Detection: Add the detection reagent (e.g., a luminescence-based ATP detection reagent or a fluorescence-based antibody to detect the phosphorylated substrate).

-

Signal Measurement: Measure the signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Caspase Activation Assay

This assay determines if the compound induces apoptosis by measuring the activity of key executioner caspases, such as caspase-3 and caspase-7.

Principle: The assay utilizes a specific caspase substrate that is conjugated to a fluorophore. When the caspase is active, it cleaves the substrate, releasing the fluorophore and generating a fluorescent signal.

Protocol:

-

Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for various time points.

-

Cell Lysis: Lyse the cells to release the intracellular contents, including caspases.

-

Assay Reaction: Add the caspase substrate to the cell lysate.

-

Incubation: Incubate the mixture to allow for substrate cleavage.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence plate reader.

-

Data Analysis: An increase in fluorescence compared to untreated cells indicates caspase activation.

Caption: A typical experimental workflow.

Conclusion and Future Directions

1-[(4-chlorophenyl)methyl]indole-2,3-dione represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the known biological activities of the isatin core make it an attractive candidate for further investigation. Future research should focus on a comprehensive evaluation of its anticancer and antifungal activities against a broad panel of cell lines and fungal strains. Elucidating its specific molecular targets and mechanisms of action will be crucial for its rational development as a potential drug candidate. Structure-activity relationship (SAR) studies, involving modifications of the chlorobenzyl and isatin moieties, could lead to the discovery of even more potent and selective analogs.

References

- PubChem. Compound Summary for CID 277990, this compound.

- Vine, K.L., Locke, J.M., Ranson, M., Pyne, S.G., & Bremner, J.B. (2007). An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins. Journal of Medicinal Chemistry, 50(21), 5109-5117. [Link]

- da Silva, J.F.M., Garden, S.J., & da C. Pinto, A. (2001). The chemistry of isatin: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324. [Link]

- Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., & Perillo, I. A. (2008).

- Tran, P. T., Nguyen, T. T. H., Nguyen, T. T. L., Thai, K. M., & Nguyen, T. H. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1854-1865. [Link]

- Shareef, M. A., Rajpurohit, H., Sirisha, K., Sayeed, I. B., Khan, I., Kadagathur, M., ... & Babu, B. N. (2019). Design, Synthesis and Biological Evaluation of Substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1, 2, 3‐triazol‐4‐yl) methanones as Antifungal Agents. ChemistrySelect, 4(9), 2686-2693. [Link]

Sources

A Technical Guide to 1-(4-Chlorobenzyl)-1H-indole-2,3-dione: Properties, Synthesis, and Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is for informational purposes only and does not constitute professional advice. Always consult the primary literature and relevant safety data sheets before handling any chemical substance.

Abstract

1-(4-Chlorobenzyl)-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold, has emerged as a compound of significant interest in medicinal chemistry. The strategic incorporation of a 4-chlorobenzyl moiety at the indole nitrogen imparts unique physicochemical characteristics that modulate its biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications in drug development, with a focus on its potential as an anticancer and antimicrobial agent. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this promising heterocyclic compound.

Introduction: The Isatin Scaffold and the Significance of N-Substitution

Isatin (1H-indole-2,3-dione) is a naturally occurring bicyclic compound found in some plant species and can also be detected in mammals as a metabolic derivative.[1] The isatin core is a privileged scaffold in drug discovery, forming the structural basis for a multitude of compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

The chemical reactivity and biological profile of the isatin ring can be finely tuned through substitution at various positions. N-substitution, in particular, is a common strategy to enhance lipophilicity, modulate receptor binding, and improve pharmacokinetic properties. The introduction of a 4-chlorobenzyl group at the N-1 position, yielding this compound, is a prime example of this approach. This modification not only influences the molecule's steric and electronic landscape but has also been shown to be a key determinant in the biological efficacy of several isatin-based therapeutic candidates.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀ClNO₂ | [3][4][5] |

| Molecular Weight | 271.70 g/mol | [4][5] |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]indole-2,3-dione | [4] |

| Synonyms | N-(4-chlorobenzyl)isatin, 1-(4-Chlorobenzyl)indoline-2,3-dione | [3] |

| CAS Number | 26960-66-7 | [3][4] |

| Appearance | Crystalline solid (typically orange or yellow) | General chemical knowledge |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | General chemical knowledge |

| XLogP3 (Computed) | 2.7 | [4] |

Synthesis and Chemical Reactivity

Synthetic Pathway: N-Alkylation of Isatin

The most common and efficient method for the synthesis of this compound is the direct N-alkylation of isatin with 4-chlorobenzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism, where the isatin anion, formed by deprotonation of the indole nitrogen with a suitable base, acts as the nucleophile.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Materials: Isatin, 4-chlorobenzyl chloride, potassium carbonate (anhydrous), N,N-dimethylformamide (DMF), ethanol, distilled water.

-

Procedure:

-

To a stirred solution of isatin (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.). The causality behind using a polar aprotic solvent like DMF is its ability to dissolve the reactants and facilitate the formation of the nucleophilic isatin anion without solvating it excessively.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-chlorobenzyl chloride (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

The precipitated solid is collected by vacuum filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to afford the title compound as a crystalline solid. This self-validating system of precipitation followed by recrystallization ensures the removal of inorganic salts and unreacted starting materials, yielding a product of high purity.

-

Chemical Reactivity

The chemical reactivity of this compound is dominated by the two carbonyl groups of the isatin core. The C3-carbonyl is particularly electrophilic and is a key site for nucleophilic addition reactions. This reactivity allows for the synthesis of a wide range of derivatives, such as Schiff bases and hydrazones, which are often explored for their biological activities.[6][7]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂-) around δ 4.8-5.0 ppm. The aromatic protons of the 4-chlorobenzyl group and the isatin core will appear in the aromatic region (δ 7.0-8.0 ppm).[8]

-

IR Spectroscopy: The infrared spectrum will exhibit two characteristic strong absorption bands for the C=O stretching vibrations of the dione at approximately 1720-1760 cm⁻¹.[9]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (271.70 g/mol ), confirming its identity.

Applications in Drug Development

The this compound scaffold has been extensively utilized in the design and synthesis of novel therapeutic agents.

Anticancer Activity

Derivatives of 1-(4-chlorobenzyl)-1H-indole have demonstrated significant potential as anticancer agents.[10][11][12] One of the key mechanisms of action for isatin-based anticancer compounds is the induction of apoptosis (programmed cell death). Some derivatives have been shown to act as procaspase activators, initiating the caspase cascade that leads to cell death in cancer cells.[11][12]

Caption: Simplified signaling pathway of procaspase-3 activation leading to apoptosis.

Antimicrobial and Antifungal Activity

The isatin scaffold is also a well-known pharmacophore for antimicrobial agents.[2] The 1-(4-chlorobenzyl) substitution can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. Various derivatives, including triazole hybrids of 1-(4-chlorobenzyl)-1H-indole, have been synthesized and evaluated for their antifungal properties, showing promising activity against pathogenic fungi.[13][14]

Safety and Handling

Conclusion

This compound is a synthetically accessible and chemically versatile compound with a proven track record as a valuable scaffold in medicinal chemistry. Its favorable physicochemical properties and the demonstrated biological potential of its derivatives, particularly in oncology and infectious diseases, underscore its importance. This guide has provided a foundational understanding of this compound, which should serve as a catalyst for further research and innovation in the development of novel therapeutics based on the isatin core.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 277990, this compound.

- Global Substance Registration System. 1-(4-CHLOROBENZYL)INDOLINE-2,3-DIONE.

- Le, T. H., et al. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1848-1857.

- Al-Wabli, R. I., et al. (2020). New Isatin-Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Drug Design, Development and Therapy, 14, 573-589.

- ResearchGate. Synthesis of substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1, 2, 3‐triazol‐4‐yl) methanones (8a‐u).

- Ali, A. A., et al. (2022). Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives. Impact Factor, 10(10), 22-29.

- ResearchGate. (2019). Design, Synthesis and Biological Evaluation of Substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1,2,3‐triazol‐4‐yl)methanones as Antifungal Agents.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 3744270, 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid.

- ResearchGate. (2025). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide.

- PubMed. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents.

- PubMed. (2022). Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents.

- Hilaris Publisher. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives.

- International Journal of Pharmacy and Biological Sciences. Synthesis and Pharmacological Screening of New Isatin Derivatives.

- ResearchGate. (2015). Synthesis, structure and spectral characterization of Friedal craft n-benzylation of isatin and their novel schiff's base.

Sources

- 1. dovepress.com [dovepress.com]

- 2. Buy 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | 303998-01-8 [smolecule.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C15H10ClNO2 | CID 277990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. ijpbs.com [ijpbs.com]

- 7. researchgate.net [researchgate.net]

- 8. impactfactor.org [impactfactor.org]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. pfaltzandbauer.com [pfaltzandbauer.com]

A Comprehensive Spectroscopic and Structural Analysis of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione, a prominent member of the N-substituted isatin family. Isatins are a core scaffold in medicinal chemistry, recognized for a wide spectrum of biological activities.[1] Understanding the precise molecular structure and electronic properties through spectroscopic characterization is fundamental for rational drug design and development. This document details the interpretation of Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) data. Furthermore, it outlines the standard protocols for data acquisition and discusses predicted crystallographic features based on structural analogs, offering a holistic view for researchers, scientists, and drug development professionals.

Molecular Structure and Overview

This compound, also known as 1-(4-chlorobenzyl)isatin, possesses the molecular formula C₁₅H₁₀ClNO₂ and a molecular weight of approximately 271.70 g/mol .[2][3][4] The molecule's architecture is defined by a planar indole-2,3-dione (isatin) core N-substituted with a 4-chlorobenzyl group.[2] This substitution at the N1 position removes the potential for hydrogen bonding typically seen in unsubstituted isatins, significantly influencing its solubility, crystal packing, and receptor-binding interactions.[1]

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Experimental Rationale

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds.[5] The frequencies of these vibrations are unique to the types of bonds and functional groups present, making FT-IR an invaluable tool for structural elucidation.[6] For a solid sample like the title compound, the KBr-pellet technique is often employed. This choice is predicated on potassium bromide's transparency in the typical IR range (4000-400 cm⁻¹) and its ability to form a homogenous, non-interacting matrix, minimizing spectral artifacts.

Experimental Protocol: KBr-Pellet Method

-

Sample Preparation: A small amount of the compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.

-

Pellet Formation: The resulting powder is transferred to a pellet press and compressed under high pressure (approx. 8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

Background Scan: A background spectrum of the empty sample chamber is recorded to account for atmospheric CO₂ and H₂O.

-

Sample Scan: The sample spectrum is then recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The background is automatically subtracted.

Caption: Standard workflow for FT-IR data acquisition via the KBr-pellet method.

Data Interpretation

The FT-IR spectrum is characterized by sharp, intense absorption bands corresponding to the various functional groups within the molecule. The most diagnostic features are the dual carbonyl stretching vibrations of the isatin core.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| ~3100-3000 | C-H Stretch | Aromatic (Indole & Benzyl) | Medium-Weak |

| ~2920-2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium-Weak |

| ~1740-1720 | C=O Stretch | C3-Ketone Carbonyl | Strong |

| ~1720-1700 | C=O Stretch | C2-Amide Carbonyl | Strong |

| ~1610-1580 | C=C Stretch | Aromatic Rings | Medium |

| ~1490-1450 | C=C Stretch | Aromatic Rings | Medium |

| ~1100-1080 | C-Cl Stretch | Aryl Chloride | Medium |

Discussion: The spectrum is dominated by two strong carbonyl absorption bands, a hallmark of the indole-2,3-dione system.[1] The C3-ketone typically absorbs at a slightly higher frequency than the C2-amide carbonyl due to the influence of the adjacent nitrogen atom. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the methylene (-CH₂-) bridge C-H stretches appear just below this threshold.[6] The presence of the C-Cl bond is confirmed by a band in the 1100-1080 cm⁻¹ region.

Mass Spectrometry (MS)

Principle and Experimental Rationale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a "fingerprint" of the molecule's structure. Electrospray Ionization (ESI), a softer method, typically yields the intact molecular ion, which is useful for confirming molecular weight.[7]

Experimental Protocol: Electron Ionization GC-MS

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph (GC).

-

Separation: The compound travels through the GC column and is separated from any impurities.

-

Ionization: As the compound elutes from the GC, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each fragment, generating the mass spectrum.

Data Interpretation

The mass spectrum provides the molecular weight and crucial information about the compound's connectivity through its fragmentation pattern.

| m/z | Ion | Identity |

| 271/273 | [M]⁺ | Molecular Ion |

| 146 | [M - C₇H₆Cl]⁺ | Isatin radical cation |

| 125 | [C₇H₆Cl]⁺ | 4-Chlorobenzyl cation |

| 118 | [C₈H₄NO]⁺ | [Isatin - CO]⁺ |